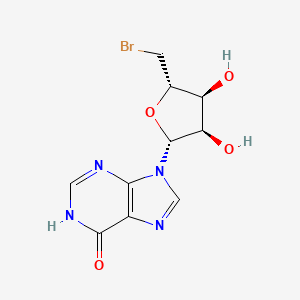

5'-Bromo-5'-deoxy-inosine

Description

Significance of Modified Nucleosides in Chemical Biology Research

Modified nucleosides are pivotal in chemical biology for several reasons. Nature itself utilizes a wide array of modified nucleosides to fine-tune the function of RNA and DNA. Scientists, in turn, synthesize novel analogs to probe and manipulate cellular machinery. These modifications can alter a nucleoside's base-pairing properties, conformational preferences, and susceptibility to enzymatic processing. glenresearch.comidtdna.com For instance, the incorporation of modified nucleosides into oligonucleotides can enhance their stability against nuclease degradation, a crucial feature for antisense therapies and aptamers. glenresearch.com Furthermore, modified nucleosides are instrumental in studying DNA-protein interactions, with halogenated pyrimidines being used in photo-cross-linking studies to map these interactions at the atomic level. glenresearch.com

Overview of Research Trajectories for Nucleoside Derivatives

The research trajectories for nucleoside derivatives are diverse and have led to significant advancements in medicine and biotechnology. A primary trajectory is the development of antiviral and anticancer agents. By mimicking natural nucleosides, these analogs can be incorporated into viral or cellular DNA/RNA, leading to chain termination or non-functional genetic material.

Another significant research avenue is the use of modified nucleosides as molecular probes. For instance, nucleosides tagged with fluorescent markers or heavy atoms are used to study the structure and dynamics of nucleic acids and their complexes with proteins. The synthesis of these derivatives often involves multi-step chemical processes, starting from readily available sugars and nucleobases. The development of efficient and stereoselective synthetic methods is a constant focus of organic chemistry research in this area. researchgate.net

Detailed Research Findings

While specific research data on 5'-Bromo-5'-deoxy-inosine is not extensively available in the public domain, the properties and activities of closely related halogenated nucleosides provide valuable insights into its potential characteristics. The following table summarizes findings for various 5'-halogenated nucleosides to offer a comparative perspective.

| Compound Name | Key Research Finding | Reference |

| 5'-Deoxy-5'-fluoroinosine | Synthesized and noted for its potential similarity to nucleoside analogs used in cancer treatment and as enzyme inhibitors for parasitic protozoa. The fluorine atom at the 5' position renders the nucleoside inert to enzymatic phosphorylation. | nih.gov |

| 5-Bromo-2'-deoxyuridine (B1667946) (BrdU) | Widely used as a thymidine (B127349) analog to label proliferating cells. Its incorporation into DNA can sensitize cells to radiation and induce DNA damage responses. nih.govnih.govumich.edu | nih.govnih.govumich.edu |

| 5'-Haloalkyl-modified 5'-deoxy-5'-(methylthio)adenosine analogs | A series of 5'-haloalkyl analogs of MTA were synthesized and tested as inhibitors of MTA phosphorylase. The 5'-deoxy-5'-[(2-monofluoroethyl)thio]adenosine analog was the most potent growth inhibitor in leukemia cell lines. | nih.gov |

This comparative data suggests that this compound would likely be resistant to phosphorylation and could be investigated for its potential as an enzyme inhibitor or as a molecular probe, leveraging the unique properties of the bromine atom.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11BrN4O4 |

|---|---|

Molecular Weight |

331.12 g/mol |

IUPAC Name |

9-[(2R,3R,4S,5S)-5-(bromomethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H11BrN4O4/c11-1-4-6(16)7(17)10(19-4)15-3-14-5-8(15)12-2-13-9(5)18/h2-4,6-7,10,16-17H,1H2,(H,12,13,18)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

TYUIJZZACMVERS-KQYNXXCUSA-N |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CBr)O)O |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CBr)O)O |

Origin of Product |

United States |

Structural Characterization and Conformational Studies of 5 Bromo 5 Deoxy Inosine Analogs

Advanced Spectroscopic Analyses

Spectroscopic methods are instrumental in elucidating the structural and conformational dynamics of nucleoside analogs in solution, offering a complementary perspective to solid-state crystallographic data.

Proton NMR spectroscopy is a powerful tool for determining the conformation of the furanose ring and the orientation of the base relative to the sugar moiety (the glycosidic bond) in nucleosides. nih.govnih.gov The analysis of proton-proton coupling constants allows for the description of the sugar pucker in terms of a dynamic equilibrium between two major conformational domains, C2'-endo (S-type) and C3'-endo (N-type). nih.govresearchgate.net

In studies of related deoxyadenosine (B7792050) analogs, such as 5'-deoxyadenosine (B1664650), it has been observed that both the S and N states of the ribose are almost equally favored. nih.gov For a series of 5-substituted 2'-deoxyuridines, a thorough analysis of chemical shifts and coupling constants enabled the determination of conformational preferences around the glycosidic bond, revealing an equilibrium between anti and syn conformations. researchgate.net The anti conformation, where the purine (B94841) ring is oriented away from the sugar, is generally more stable for most purine nucleosides. However, certain modifications can shift this equilibrium. For instance, inosine (B1671953) 5'-monophosphate, which lacks the exocyclic amino group of guanosine (B1672433), predominantly adopts the anti conformation in solution. nih.gov The introduction of a bulky substituent at the C8 position, such as a bromine atom, can favor the syn conformation.

The conformational equilibrium of the furanose ring and the glycosidic bond are crucial for molecular recognition and interaction with enzymes. The table below summarizes typical conformational preferences observed in related nucleoside analogs.

| Compound/Analog Type | Predominant Sugar Pucker | Glycosidic Bond Conformation | Reference |

| 5'-deoxyadenosine | S ≈ N | anti | nih.gov |

| Inosine 5'-monophosphate | - | anti | nih.gov |

| 8-Bromopurine analogs | - | syn (favored) | nih.gov |

| 2'-Deoxy-2'-fluoro-arabinofuranosyl-5-halocytosines | C3'-endo ≈ C2'-endo | Similar syn/anti distribution | nih.gov |

This table presents generalized findings for related nucleoside structures to provide context for the potential conformational behavior of 5'-Bromo-5'-deoxy-inosine.

Mass spectrometry (MS) is an indispensable analytical technique for the structural confirmation of synthesized or isolated nucleoside analogs. nih.govnih.gov It provides a highly accurate determination of the molecular weight, confirming the elemental composition of the molecule. High-resolution mass spectrometry (HRMS) is often used to verify the successful synthesis of novel compounds like this compound and its intermediates. researchgate.net

In the context of DNA analysis, gas chromatography-mass spectrometry (GC-MS) has been developed as a quantitative method to measure the levels of modified nucleosides, such as 2'-deoxyinosine, in DNA samples. nih.gov This technique involves the enzymatic digestion of DNA to release the constituent nucleosides, followed by purification and analysis. Such methods can achieve high sensitivity, detecting modified nucleosides at levels of a few per million normal bases. nih.gov For brominated analogs, scanning ion analytical microscopy (SIAM), a mass spectrometry-based imaging technique, has been used to detect the incorporation of 5-bromo-2'-deoxyuridine (B1667946) into chromosomes, demonstrating the ability to map the location of halogenated nucleosides within biological structures. nih.gov

X-ray Crystallography of this compound Analogs and Their Complexes

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms within a crystal, offering unparalleled insights into molecular geometry, intermolecular interactions, and crystal packing. researchgate.net

The analysis of crystal structures reveals how molecules pack together in the solid state, which is governed by a variety of intermolecular forces. mdpi.com In the crystals of nucleoside analogs, molecules often form intricate networks through hydrogen bonding and stacking interactions. The study of these packing arrangements is crucial for understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. mdpi.com For example, the crystal structure of 7-deaza-2'-deoxyinosine, an analog of deoxyinosine, shows specific packing arrangements dictated by its molecular structure. researchgate.net The analysis of crystal packing can also provide insights into how these molecules might interact with each other or with biological macromolecules.

Hydrogen bonds are the primary directional forces that determine the structure of nucleoside crystals. mdpi.comresearchgate.net The purine and sugar moieties of this compound offer multiple hydrogen bond donor and acceptor sites, leading to the formation of extensive and complex hydrogen-bonding networks. researchgate.net These networks are critical for the stability of the crystal lattice. researchgate.netmdpi.com In the crystal structure of an analog of spirooxindole[pyrano-bis-2H-l-benzopyran], the crystal structure was stabilized by an elaborate system of N-H···O, O-H···O, and C-H···π interactions. researchgate.net The specific patterns of hydrogen bonding can influence the conformation of the individual molecules within the crystal.

While Watson-Crick base pairing (A-T and G-C) is the cornerstone of the DNA double helix, non-canonical base pairs are crucial for the structure and function of RNA and can occur in specific DNA contexts. wikipedia.orgnih.gov Inosine, the parent nucleoside of this compound, is well-known for its ability to form "wobble" base pairs, most notably with cytosine (I-C), adenine (B156593) (I-A), and uracil (B121893)/thymine (I-U/T). wikipedia.orgnih.gov

The table below outlines the relative stabilities of base pairs involving inosine in DNA duplexes.

| Base Pair | Relative Stability Order | Reference |

| I:C | Most Stable | nih.govresearchgate.net |

| I:A | Intermediate Stability | nih.govresearchgate.net |

| I:T | Least Stable (similar to I:G) | nih.govresearchgate.net |

| I:G | Least Stable (similar to I:T) | nih.govresearchgate.net |

This table is based on studies of deoxyinosine within DNA oligonucleotides.

Conformational Dynamics and Flexibility of the Ribose Moiety

The furanose ring of the ribose sugar is not planar and exists in a dynamic equilibrium between several puckered conformations. This flexibility is a critical determinant of nucleic acid structure.

While direct experimental data on the sugar pucker of this compound is not extensively available, studies on analogous 5'-deoxy and 5'-halogenated nucleosides provide valuable insights. For instance, proton magnetic resonance studies on 5'-deoxyadenosine have shown that the S (C2'-endo) and N (C3'-endo) states of the ribose are almost equally favored. The introduction of a bulky bromine atom at the 5' position is expected to influence this equilibrium. The electronegativity and steric bulk of the bromine atom can induce a preference for a specific pucker to alleviate steric strain. Computational modeling and NMR studies on similar 5'-substituted nucleosides suggest that the sugar conformation can be shifted towards either the North or South domain depending on the nature of the substituent.

Table 1: Predominant Sugar Pucker Conformations in Purine Nucleosides and Their Analogs

| Nucleoside/Analog | Predominant Sugar Pucker | Method | Reference |

|---|---|---|---|

| Deoxyadenosine | C2'-endo (South) | NMR Spectroscopy | rsc.org |

| Adenosine (B11128) | C3'-endo (North) | X-ray Crystallography | Generic textbook knowledge |

| 5'-Deoxyadenosine | Slight preference for S-type | NMR Spectroscopy | rsc.org |

| (E)-5-(2-bromovinyl-2'-deoxyuridine) | C3'-exo | X-ray Crystallography | nih.gov |

The orientation of the purine base relative to the sugar moiety is defined by the glycosidic torsion angle (χ). This angle can adopt two main conformations: anti, where the bulk of the base is directed away from the sugar, and syn, where it is positioned over the sugar ring. In standard Watson-Crick base pairing, the anti conformation is predominant. However, the syn conformation is observed in specific structures like Z-DNA and is crucial for the formation of certain G-quadruplex topologies. nih.gov

For purine nucleosides, the rotation around the glycosidic bond is generally more restricted than in pyrimidines. The introduction of a substituent at the 5' position of the ribose can influence the preferred glycosidic torsion angle. Theoretical calculations on purine nucleosides have shown a clear relationship between the glycosidic torsion angle and the chemical shifts of the ribose protons. nih.gov While specific data for this compound is scarce, studies on other modified purine nucleosides can offer parallels. For example, modifications at the C8 position of guanosine are known to strongly favor the syn conformation. While the 5'-bromo substitution is on the sugar and not the base, it can still sterically influence the base's orientation. It is plausible that the bulky bromine atom could create a steric clash with the base in certain orientations, thereby shifting the syn-anti equilibrium.

Table 2: Typical Glycosidic Torsion Angle Preferences in Purine Nucleosides

| Nucleoside | Predominant Conformation | Structural Context | Reference |

|---|---|---|---|

| Guanosine | Anti | B-DNA | nih.gov |

| Guanosine | Syn and Anti | G-Quadruplexes | nih.gov |

| Adenosine | Anti | A-DNA and B-DNA | Generic textbook knowledge |

Influence of 5'-Bromine Substitution on Nucleic Acid Secondary and Tertiary Structures

The incorporation of modified nucleosides can significantly alter the stability and structure of nucleic acid duplexes and higher-order structures like G-quadruplexes.

The stability of a DNA or RNA duplex is a delicate balance of hydrogen bonding, base stacking interactions, and electrostatic forces. atdbio.comport.ac.uk The introduction of a modified nucleoside like this compound can perturb this balance. Inosine itself is known to be a "universal base" due to its ability to form reasonably stable base pairs with all four canonical bases, although the stability of these pairs varies, with I-C being the most stable. nih.gov

The presence of the 5'-bromo substituent introduces several factors that can affect duplex stability. The electronegative bromine atom can alter the electronic properties of the sugar-phosphate backbone, potentially influencing stacking interactions. Furthermore, the steric bulk of the bromine atom may cause local distortions in the duplex structure. Studies on other halogenated nucleosides have shown varied effects on duplex stability. For instance, C5-halogenation of pyrimidines generally has a minor impact on the thermal stability of DNA duplexes. However, the effect of a 5'-halogen on a purine nucleoside within a duplex is less well-documented and would depend on the specific sequence context and the identity of the opposing base. It is conceivable that the 5'-bromo modification could lead to a modest destabilization of the duplex due to steric hindrance, although electronic effects could potentially offer some stabilization.

Table 3: Thermodynamic Parameters for Deoxyinosine Pairs in DNA Duplexes

| Nearest-Neighbor Triplet (5'-NIN'-3') | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) | Reference |

|---|---|---|---|---|

| CIC | -7.1 | -19.4 | -1.3 | nih.gov |

| GIG | -6.8 | -19.1 | -1.1 | nih.gov |

| AIA | -5.3 | -15.5 | -0.7 | nih.gov |

| TIT | -4.4 | -13.5 | -0.4 | nih.gov |

Note: These values are for deoxyinosine (I) paired with C, G, A, and T respectively in a specific sequence context. The influence of a 5'-bromo modification would likely alter these values.

G-quadruplexes are four-stranded nucleic acid structures formed in guanine-rich sequences, and they play crucial roles in various biological processes. nih.govscienceopen.com The stability of G-quadruplexes is highly dependent on the coordination of cations and the stacking of G-tetrads. The substitution of guanosine with inosine has been shown to have a profound, and often destabilizing, effect on G-quadruplex stability. This is primarily because inosine lacks the exocyclic amino group at the C2 position, which is involved in the Hoogsteen hydrogen bonding network that defines the G-tetrad.

Table 4: Factors Influencing G-Quadruplex Stability

| Factor | Effect on Stability | Reference |

|---|---|---|

| Cation Type (K+ vs. Na+) | K+ generally provides greater stabilization | nih.gov |

| Loop Length and Composition | Shorter loops can increase stability | Generic textbook knowledge |

| Number of G-tetrads | More tetrads lead to greater stability | Generic textbook knowledge |

| Inosine Substitution | Generally destabilizing | Generic textbook knowledge |

| Base Modifications (e.g., 8-bromo-G) | Can stabilize or destabilize depending on context | Generic textbook knowledge |

Molecular Interactions and Biochemical Mechanisms of 5 Bromo 5 Deoxy Inosine Analogs

Nucleobase Pairing Modalities and Fidelity in Nucleic Acid Systems

Inosine (B1671953) (I), a naturally occurring purine (B94841) nucleoside, is formed when hypoxanthine (B114508) is attached to a ribose ring. wikipedia.org It plays a crucial role in the degeneracy of the genetic code through a phenomenon known as "wobble" base pairing. nih.govmicrobenotes.com Unlike the canonical Watson-Crick base pairs (Adenine-Thymine/Uracil (B121893), Guanine-Cytosine), the wobble hypothesis, proposed by Francis Crick, posits that the base at the 5' end of the tRNA anticodon is not as spatially confined as the other two bases. microbenotes.comwikipedia.org This flexibility allows it to form non-canonical hydrogen bonds with multiple bases at the 3' position of the mRNA codon. microbenotes.com

Inosine, when present at the wobble position of tRNA, is particularly versatile, capable of forming hydrogen bonds with cytosine (C), adenine (B156593) (A), and uracil (U). nih.govmicrobenotes.comvaia.com This allows a single tRNA molecule to recognize several different codons, enhancing the efficiency of protein synthesis. vaia.com The stability of these pairings varies, with the I-C pair being the most stable, followed by I-A, and then I-T and I-G which are roughly equal in stability. creative-biolabs.comglenresearch.com The I-C pair, however, is of lower stability than a standard G-C pair. glenresearch.com This versatile pairing ability is also utilized in biotechnology, where inosine can be incorporated into PCR primers to allow annealing to templates with single-nucleotide polymorphisms without disrupting the process. wikipedia.orgwikipedia.org

| Nucleoside | Possible Pairing Partners in Codon/Template | Pairing Type | Relative Stability Order |

|---|---|---|---|

| Inosine (I) | Cytosine (C) | Wobble | Most Stable (I-C) creative-biolabs.comglenresearch.com |

| Inosine (I) | Adenine (A) | Wobble | Intermediate (I-A) creative-biolabs.com |

| Inosine (I) | Uracil (U) / Thymine (T) | Wobble | Least Stable (I-U/T) creative-biolabs.com |

| 8-Bromo-inosine | Adenine (A) | anti-I:syn-A | Provides thermal stability nih.gov |

The flexible base-pairing of inosine and its analogs has significant consequences for the fidelity of DNA replication and transcription. khanacademy.org When present in a DNA template, inosine is preferentially interpreted as guanine (B1146940) by most DNA polymerases due to its hydrogen bonding pattern being identical to guanine at the N1 and C6 positions. nih.gov This leads to the incorporation of cytosine opposite the inosine, resulting in an A-to-G transition mutation in subsequent rounds of replication. nih.govnih.gov This miscoding potential makes the deamination of adenine to inosine in DNA a pre-mutagenic event that must be corrected by cellular DNA repair systems. nih.gov

During transcription, the presence of modified bases can also affect the fidelity of RNA polymerases. nih.gov The incorporation of a non-canonical base like an inosine analog can lead to transcriptional errors, where the polymerase may misinterpret the template and incorporate the wrong ribonucleotide into the growing RNA chain. nih.gov Furthermore, certain sequences, such as homopolymeric runs, can make RNA polymerase prone to "slippage," where the enzyme loses its register on the template, leading to insertions or deletions in the transcript. nih.gov The presence of a modified base within or near such a sequence could exacerbate this effect.

Analogs like 5'-Bromo-5'-deoxy-inosine, while not directly altering the base-pairing face, introduce significant steric and electronic changes to the nucleoside unit. Such alterations can be disruptive to the precise conformational control required within the active site of a high-fidelity polymerase. This could lead to several outcomes: the polymerase might stall upon encountering the analog, it could bypass the lesion with a higher error rate, or it could lead to dissociation of the polymerase from the template. nih.gov Studies on reverse transcriptase have also shown that inosine modifications can impact the efficiency and outcome of cDNA synthesis, which is a critical step in molecular cloning and RNA sequencing. acs.org Therefore, the introduction of a halogenated deoxy-inosine analog into a nucleic acid template is likely to compromise the fidelity of both replication and transcription processes, potentially leading to mutations or truncated products.

Interactions with Enzymes Involved in Nucleotide Metabolism

The metabolic activation or degradation of nucleoside analogs is governed by their interaction with enzymes like nucleoside kinases and phosphorylases. nih.gov These enzymes often exhibit distinct substrate specificities.

Nucleoside Kinases: These enzymes catalyze the phosphorylation of nucleosides to form nucleoside monophosphates, the first step in their conversion to the active triphosphate form. nih.govpharmgkb.org This phosphorylation typically occurs at the 5'-hydroxyl group of the ribose sugar. Mammalian cells have several types of nucleoside kinases with varying specificities for the base and sugar moieties. pharmgkb.org However, a key determinant for many kinases is the presence of the 3'-hydroxyl group, which can be important for catalysis. nih.gov The compound this compound has two critical modifications: the 5'-hydroxyl group is replaced by a bromine atom, and the 2'-hydroxyl is absent (as it is a deoxy- derivative). The lack of the 5'-hydroxyl group, the primary site of phosphorylation, makes it an unsuitable substrate for most nucleoside kinases, preventing its activation via this canonical pathway.

Nucleoside Phosphorylases: These enzymes catalyze the reversible phosphorolysis of the N-glycosidic bond, breaking down a nucleoside into its constituent base and a ribose-1-phosphate. nih.govnih.gov Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway and acts on nucleosides like inosine and guanosine (B1672433). nih.govpnas.org The catalytic mechanism involves the binding of the nucleoside and inorganic phosphate (B84403) in the active site, leading to the cleavage of the glycosidic bond. nih.govebi.ac.uk The substrate specificity of PNPs can be broad, with some bacterial enzymes acting on a wide range of purine and pyrimidine (B1678525) nucleosides. uniprot.org However, mammalian PNPs are generally more specific for 6-oxypurine nucleosides like inosine. pnas.org The 5'-bromo-5'-deoxy modification in this compound could affect its interaction with PNP. While the hypoxanthine base is recognizable, the altered sugar conformation and the bulky bromine atom at the 5' position might hinder proper positioning in the enzyme's active site, potentially making it a poor substrate or even an inhibitor. pnas.org

| Enzyme Class | General Function | Interaction with this compound (Predicted) | Reasoning |

|---|---|---|---|

| Nucleoside Kinases | Phosphorylates nucleosides at the 5'-OH group. pharmgkb.org | Poor substrate / Not a substrate. | Lacks the 5'-hydroxyl (OH) group required for phosphorylation; it is replaced by a bromine (Br) atom. |

| Purine Nucleoside Phosphorylase (PNP) | Catalyzes phosphorolysis of the N-glycosidic bond. nih.gov | Potentially a poor substrate or an inhibitor. | The hypoxanthine base is recognizable, but modifications to the sugar moiety may hinder optimal binding and catalysis. pnas.org |

Adenosine (B11128) Deaminases Acting on RNA (ADARs) are enzymes that catalyze the conversion of adenosine to inosine within double-stranded RNA (dsRNA). nih.govnih.govresearchgate.net This A-to-I editing is a form of post-transcriptional modification that can alter codons, introduce or remove splice sites, and affect RNA stability and structure. nih.govnih.gov There are two catalytically active ADAR enzymes in humans, ADAR1 and ADAR2, which have some differences in their substrate preferences and biological roles. oup.com

The ADAR-catalyzed reaction proceeds via a base-flipping mechanism, where the target adenosine is moved out of the RNA helix and into the enzyme's active site. nih.gov The deamination is a hydrolytic reaction involving a zinc ion coordinated in the active site. nih.govnih.gov The activity and specificity of ADARs can be modulated by various factors, including the sequence context of the target adenosine.

Interestingly, nucleoside analogs, including inosine analogs, can modulate ADAR activity. mdpi.com Research has shown that when designing guide RNAs to direct ADARs to specific sites for therapeutic RNA editing, the inclusion of modified inosine analogs on the guide strand (opposite the base 5' to the target adenosine) can significantly enhance editing efficiency at otherwise poorly edited sites. mdpi.com This demonstrates that inosine analogs can be used as tools to manipulate the ADAR system. While this compound itself has not been specifically studied in this context, the principle that inosine analogs can interact with and influence the ADAR-RNA complex is well-established. mdpi.comresearchgate.net Such analogs likely alter the local duplex structure or make specific contacts within the enzyme that favor a more productive editing conformation.

Nucleoside analogs that are structurally similar to an enzyme's natural substrate can act as competitive inhibitors. researchgate.net These molecules bind to the enzyme's active site, competing with the endogenous substrate and thereby reducing the enzyme's catalytic rate. The effectiveness of an analog as a competitive inhibitor depends on its binding affinity for the active site compared to that of the natural substrate.

For enzymes that process inosine, such as Purine Nucleoside Phosphorylase (PNP), analogs of inosine can be potent inhibitors. pnas.org For example, Immucillin-H and its derivatives are powerful transition-state analogs designed to mimic the cationic ribocation intermediate of the PNP-catalyzed reaction. pnas.org These compounds bind to the PNP active site with extremely high affinity, effectively blocking the enzyme. Given its structure, this compound could potentially act as a competitive inhibitor for PNP or other purine-binding enzymes. It possesses the hypoxanthine base necessary for recognition, but the modified sugar moiety might prevent catalysis while still allowing it to occupy the active site.

In the case of ADARs, nucleoside analogs have been used to trap the enzyme-RNA complex for structural studies, demonstrating tight binding. nih.gov The analog 8-azanebularine, when incorporated into an RNA substrate, mimics a high-energy intermediate of the deamination reaction and forms a stable, tightly-bound complex with ADAR2, effectively inhibiting it. nih.gov This illustrates a form of irreversible or very slow, tight-binding inhibition. An analog like this compound, if incorporated into an RNA duplex, could potentially interact with the ADAR active site in a non-productive manner, leading to competitive inhibition of the editing of other adenosines.

Allosteric Regulation of Enzyme Activity by Nucleoside Derivatives

Allosteric regulation is a fundamental mechanism for controlling enzyme activity, whereby a molecule binds to a site on the enzyme distinct from the active site, inducing a conformational change that either enhances or inhibits its function. youtube.comyoutube.com This form of regulation allows for a nuanced and rapid response to changes in the cellular environment. Allosteric modulators can be either positive (activators) or negative (inhibitors) and can be homotropic (where the substrate itself acts as a modulator) or heterotropic (where the modulator is a different molecule). youtube.com

While direct studies on the allosteric regulation by this compound are not extensively documented in publicly available research, the principles of allosteric modulation by other nucleoside derivatives provide a framework for its potential activity. Nucleoside triphosphates and their analogs are common allosteric effectors. For instance, the activity of many enzymes involved in nucleotide metabolism is regulated by the balance of purine and pyrimidine nucleotides in the cell.

The general mechanism of allosteric regulation involves the binding of a modulator to a regulatory site, which can trigger a cascade of conformational changes that are transmitted to the active site, altering its geometry and, consequently, its affinity for the substrate. youtube.com This can result in a change in the enzyme's maximum velocity (Vmax), its Michaelis constant (Km), or both. youtube.com Given that this compound is an analog of inosine, its triphosphate form could potentially act as a heterotropic allosteric modulator for enzymes that are naturally regulated by purine nucleotides.

Table 1: General Principles of Allosteric Enzyme Regulation

| Regulatory Aspect | Description |

| Allosteric Site | A binding site on an enzyme distinct from the active site. |

| Allosteric Modulator | A molecule that binds to the allosteric site to regulate enzyme activity. |

| Positive Modulation | Increases enzyme activity. |

| Negative Modulation | Decreases enzyme activity. |

| Conformational Change | Alteration in the three-dimensional structure of the enzyme upon modulator binding. |

Interactions with Nucleic Acids (DNA and RNA)

The incorporation of modified nucleosides like this compound into DNA and RNA is a critical step for their use as probes and therapeutic agents. The process is mediated by DNA and RNA polymerases, which recognize the triphosphate form of the nucleoside analog as a substrate. For this compound, it would first need to be intracellularly converted to this compound-5'-triphosphate.

The enzymatic synthesis of DNA requires the four standard deoxynucleoside triphosphates (dNTPs) as precursors. nih.gov DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing nucleic acid chain and the alpha-phosphate of the incoming dNTP. The selection of the correct dNTP is dictated by the template strand through Watson-Crick base pairing.

In the case of this compound-5'-triphosphate, it is expected to be recognized by DNA polymerases as an analog of deoxyguanosine triphosphate (dGTP), due to the structural similarity of hypoxanthine (the base in inosine) to guanine. Research on the closely related analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), has shown that its triphosphate form can substitute for thymidine (B127349) triphosphate (dTTP) and be incorporated into DNA during replication. nih.gov Similarly, it is anticipated that this compound-5'-triphosphate would be incorporated opposite cytosine in a template strand. The efficiency of this incorporation would depend on the specific polymerase and the local sequence context. Some polymerases are more permissive than others in accepting modified nucleotides. vanderbilt.edu

A key feature of 5'-bromo-substituted nucleosides is their photoreactivity upon exposure to UV light. This property allows for the formation of covalent cross-links between the nucleic acid containing the analog and other biomolecules in close proximity, such as proteins or adjacent nucleic acid strands.

The mechanism of photoreactivity for 5-bromouracil (B15302) (the base in BrdU) provides a model for this compound. Upon absorption of UV radiation, typically around 280-310 nm, the carbon-bromine bond undergoes homolytic cleavage, generating a highly reactive uracilyl-5-yl radical and a bromine radical. This uracilyl radical can then abstract a hydrogen atom from a nearby molecule, such as an amino acid side chain in a DNA-binding protein or a sugar moiety on an adjacent nucleotide, to form a stable covalent bond. This results in a cross-link.

This photo-induced cross-linking is a powerful tool for studying nucleic acid-protein interactions, as it can "freeze" the transient interactions for subsequent analysis. The efficiency of cross-linking is dependent on several factors, including the wavelength and intensity of the UV light, the proximity and orientation of the interacting molecules, and the local sequence context of the DNA.

The introduction of a modified nucleoside such as this compound into a DNA or RNA strand can influence its recognition by proteins and perturb its local structure. The bromine atom at the 5-position of the purine ring is larger than the hydrogen atom it replaces, and this steric bulk, along with its electronegativity, can alter the precise geometry of the major groove where many sequence-specific DNA-binding proteins interact.

Studies on the incorporation of 5-bromodeoxycytidine (5-BrdC) have demonstrated that its presence can interfere with the binding of sequence-specific DNA-binding proteins. For instance, the binding of Nuclear Factor 1 (NFI) to its recognition sequence was significantly reduced when the DNA was substituted with 5-BrdC. nih.gov Interestingly, the interference was not localized to specific contacts but was more generally related to the presence of the bromo-substituted base in the vicinity of the binding site. nih.gov

Furthermore, research has shown that chromosomal proteins exhibit selective interactions with DNA substituted with 5-bromodeoxyuridine (BrdU). nih.gov Both histone and non-histone proteins showed differential binding to BrdU-containing DNA compared to unsubstituted DNA, suggesting that the modification is recognized and can influence the broader chromatin context. nih.gov

Table 2: Impact of Bromo-Substitution on DNA-Protein Interactions

| Interacting Protein | Bromo-Substituted Nucleoside | Observed Effect on Binding | Reference |

| Nuclear Factor 1 (NFI) | 5-Bromodeoxycytidine | Reduced binding affinity | nih.gov |

| Histone Proteins (H1, H2A, H2B, H3, H4) | 5-Bromodeoxyuridine | Selective interaction, with varying affinities for different histones | nih.gov |

| Non-histone Chromosomal Proteins | 5-Bromodeoxyuridine | Greater selective binding compared to histone fraction | nih.gov |

Interactions with Proteins

The ability of this compound to be incorporated into nucleic acids and its inherent photoreactivity make it a valuable tool for labeling nucleotide binding sites in proteins. Once incorporated into a DNA or RNA molecule that specifically binds to a target protein, photo-cross-linking can be initiated to covalently attach the nucleic acid to the protein at the binding interface. Subsequent analysis, for example, through mass spectrometry, can then identify the specific amino acid residues involved in the interaction.

This photo-affinity labeling approach provides high-resolution information about the architecture of protein-nucleic acid complexes. The closely related analog, 5-bromodeoxyuridine (BrdU), has been widely used for this purpose. Oligonucleotides containing BrdU can be synthesized and used as probes to map the binding sites of DNA- and RNA-binding proteins.

Furthermore, the nucleoside analog itself, in its triphosphate form, could potentially be used as an affinity label for the nucleotide-binding sites of enzymes. The bromo-substituted purine ring can act as a reactive group that, under certain conditions, may form a covalent bond with a nucleophilic amino acid residue within the binding pocket. This would lead to irreversible inhibition of the enzyme and allow for the identification of the labeled residue. While specific studies using this compound for this purpose are not prominent, the principle has been demonstrated with other reactive nucleotide analogs.

Modulation of RNA-Binding Protein Function

The introduction of a bromine atom at the 5' position of 5'-deoxy-inosine is anticipated to significantly influence its interaction with RNA-binding proteins (RBPs). While direct experimental data on this compound is limited, the behavior of inosine within RNA and the impact of halogenation on molecular interactions provide a basis for predicting its potential modulatory effects. Inosine, a naturally occurring purine nucleoside, is known to be a crucial determinant in RNA recognition by various RBPs, and its presence can alter the structure and stability of RNA. nih.gov

The structural modifications in this compound—specifically the replacement of the 5'-hydroxyl group with a bromine atom—can be expected to alter the local conformation of an RNA molecule containing this analog. This, in turn, could modulate the binding affinity and specificity of RBPs. For instance, the bulky and electronegative bromine atom could introduce steric hindrance or establish specific halogen bonds with amino acid residues in the RBP's binding pocket, thereby either enhancing or diminishing the interaction.

Inosine-containing RNAs are recognized by specific endonucleases, such as human endonuclease V (hEndoV), which is a ribonuclease specific for inosine-containing RNA. nih.gov The presence of a 5'-bromo modification could potentially alter the recognition and cleavage activity of such enzymes. The modification might either serve as a better recognition element or, conversely, inhibit the enzyme's catalytic function.

The table below summarizes the known effects of inosine modification on RNA-protein interactions, which can be extrapolated to hypothesize the potential impact of this compound.

| RNA-Binding Protein/Process | Effect of Inosine Modification | Potential Modulation by this compound |

| ADARs (Adenosine Deaminases Acting on RNA) | Inosine is the product of A-to-I editing by ADARs. nih.gov | May act as a feedback inhibitor or modulator of ADAR activity. |

| Endonuclease V (EndoV) | Cleaves the second phosphodiester bond 3' to an inosine. nih.gov | The 5'-bromo group could enhance or inhibit recognition and cleavage. |

| Innate Immune Sensors (e.g., MDA5) | Inosine can influence the stability of RNA duplexes, affecting their recognition by immune sensors. nih.gov | The modified nucleoside could further alter RNA structure, thereby modulating the innate immune response. |

| Splicing Factors | Inosine in pre-mRNA can create or disrupt splicing enhancer or silencer elements. | The bromo-modification may alter the binding of splicing regulators. |

Allosteric Modulation of Protein Conformation and Activity

Allosteric modulation refers to the regulation of a protein's activity by a ligand binding to a site other than the active site, known as an allosteric site. nih.govwikipedia.org This binding event induces a conformational change in the protein, which in turn alters the function of the active site. wikipedia.org While direct evidence for this compound as an allosteric modulator is not available, its structural features suggest a potential for such activity.

Halogenated compounds have been identified as allosteric modulators of various receptors and enzymes. The presence of a bromine atom in this compound could facilitate interactions with allosteric binding pockets through halogen bonding, a non-covalent interaction that can contribute to binding affinity and specificity. For instance, brominated compounds have been shown to act as allosteric modulators of P2X receptors. acs.org

The inosine moiety itself can interact with specific receptors, such as certain adenosine receptors, although generally with lower affinity than adenosine. Current time information in Pasuruan, ID. It is conceivable that an analog like this compound could bind to an allosteric site on such receptors, or other enzymes, and modulate their activity. The 5'-deoxy modification would likely alter the binding mode compared to ribose-containing nucleosides, potentially favoring interactions with hydrophobic pockets.

The principles of allosteric modulation by nucleoside analogs are outlined in the table below, providing a framework for the potential action of this compound.

| Principle of Allosteric Modulation | Description | Potential Role of this compound |

| Binding to a Distant Site | The modulator binds to a topographically distinct allosteric site on the protein. nih.gov | The unique structure of the analog may allow it to fit into allosteric pockets not accessible to endogenous nucleosides. |

| Conformational Change | Binding of the modulator induces a change in the protein's three-dimensional structure. | The interaction of the bromo- and deoxy-moieties could stabilize a specific protein conformation. |

| Modulation of Activity | The conformational change leads to an increase (positive allosteric modulator, PAM) or decrease (negative allosteric modulator, NAM) in the protein's activity. wikipedia.org | Could potentially act as a PAM or NAM for various enzymes or receptors involved in nucleoside signaling or metabolism. |

| Specificity | Allosteric sites are often less conserved than active sites, allowing for more specific drug targeting. | The specific chemical features of this compound could lead to selective modulation of a particular protein isoform. |

Theoretical and Computational Investigations of 5 Bromo 5 Deoxy Inosine and Its Analogs

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational methods used to predict how a molecule (ligand) binds to a receptor, such as an enzyme or a nucleic acid, and to observe its behavior over time.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule. nih.gov For 5'-Bromo-5'-deoxy-inosine, docking studies can elucidate its potential binding modes within the active sites of various enzymes or its interaction with DNA and RNA structures. These simulations calculate the binding affinity, which is an estimation of the strength of the interaction. For instance, studies on similar compounds have used tools like AutoDock to determine binding energies and identify key interactions, such as hydrogen bonds and hydrophobic contacts, with target proteins like dihydrofolate reductase (DHFR). nih.gov

Molecular dynamics (MD) simulations further refine these predictions by simulating the movement of atoms in the ligand-receptor complex over time. nih.gov This provides a dynamic view of the binding, revealing the stability of the predicted pose and any conformational changes that might occur upon binding. nih.gov For example, MD simulations can show how the brominated nucleoside and its target might adjust their shapes to achieve an optimal fit, offering detailed insights into the recognition mechanisms at the atomic level. nih.gov

Table 1: Example of Molecular Docking Results for a Ligand with Target Proteins Note: This table is a representative example based on typical data from docking studies, as seen in related research. nih.gov

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | -7.07 | LEU-28, GLY-29, ILE-50 | Hydrogen Bond, Hydrophobic |

| Dehydrosqualene Synthase (DHSS) | -7.05 | TYR-170, PHE-198, LYS-214 | Hydrogen Bond, Pi-Stacking |

| DNA Gyrase | -6.50 | ARG-76, GLY-77, ASP-73 | Electrostatic, Hydrogen Bond |

Conformational analysis of related nucleosides has shown that the sugar ring can exist in different states, and the presence of substituents can favor one conformation over others. nih.gov For instance, studies on 2'-5' linked nucleotides have demonstrated a strong tendency to form stacked structures, with the sugar rings adopting specific N (North) or S (South) conformations. nih.gov Molecular dynamics simulations are particularly useful for analyzing the flexibility of the molecule, showing how it transitions between different conformations in solution. This flexibility is critical for its ability to interact with diverse biological targets. frontiersin.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemistry calculations provide a deep understanding of the electronic properties of a molecule, which govern its reactivity.

The substitution of the 5'-hydroxyl group with a bromine atom significantly alters the electronic properties of the inosine (B1671953) molecule. Quantum chemical calculations, such as Density Functional Theory (DFT) or Hartree-Fock (HF) methods, can be used to quantify these effects. frontiersin.orgnih.gov These calculations can determine the distribution of electron density across the molecule.

A key finding from such analyses on analogous brominated nucleosides is the change in atomic charges. researchgate.net The bromine atom is highly electronegative, leading to a redistribution of charge. This can be quantified using methods like Mulliken population analysis. researchgate.net The carbon atom attached to the bromine (C5') becomes more electron-deficient (more positive), making it a potential site for nucleophilic attack. This electronic perturbation influences the molecule's reactivity, polarity, and ability to form non-covalent interactions like hydrogen bonds.

Table 2: Representative Mulliken Charge Distribution in a Halogenated Deoxyribonucleoside Analog Note: This table illustrates the type of data obtained from quantum chemical calculations, based on findings for 5-bromo-2′-deoxyuridine derivatives. researchgate.net

| Atom Position | Calculated Mulliken Charge (a.u.) |

|---|---|

| C5' | +0.049 |

| O4' (Ring Oxygen) | -0.278 |

| Br (at C5') | -0.085 |

| N9 (Base) | -0.150 |

The electronic structure calculated by quantum chemical methods can be used to predict how this compound will behave in chemical reactions. The presence of the bromine atom at the 5' position creates a good leaving group, making the compound susceptible to nucleophilic substitution reactions. youtube.com This process is a form of alkylation, where the nucleoside acts as an alkylating agent.

Computational models can predict the pathway of such reactions, determining whether they are likely to proceed via an SN1 or SN2 mechanism. youtube.comyoutube.com

SN2 Mechanism: A one-step process where a nucleophile attacks the C5' carbon at the same time the bromide ion leaves. The reaction rate depends on the concentration of both the nucleoside and the nucleophile. youtube.com

SN1 Mechanism: A two-step process involving the formation of a carbocation intermediate at the 5' position after the bromide leaves, which is then attacked by the nucleophile. youtube.com

The prediction of which mechanism is favored can be inferred from the calculated stability of the potential carbocation intermediate. Furthermore, computational chemistry can explore more complex reaction pathways, such as light-induced cycloadditions, by calculating the energies of transition states and intermediates along the proposed reaction coordinate. youtube.com

Computational Analysis of Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.org The goal is to develop models that can predict the activity of new, unsynthesized molecules. mdpi.com

For this compound and its analogs, a QSAR study would involve several steps:

Data Set Preparation: A series of inosine analogs with varying substituents would be selected, and their biological activity (e.g., enzyme inhibition) would be measured experimentally. mdpi.com

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, are calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., atomic charges, dipole moment), and steric parameters. nih.govnih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with the observed biological activity. longdom.org

Validation: The predictive power of the QSAR model is rigorously tested to ensure it is robust and not due to chance correlation. mdpi.com

Such models can provide valuable insights into which molecular features are important for activity. For example, a QSAR model might reveal that a certain electronic distribution around the purine (B94841) ring or a specific conformational preference of the sugar moiety is critical for binding to a target enzyme. This information is invaluable for lead optimization in drug discovery, guiding the rational design of more potent and selective analogs. mdpi.com

Ligand-Based and Structure-Based Approaches

The computational investigation of this compound and its analogs relies on two primary strategies: ligand-based and structure-based drug design. The choice between these approaches is often dictated by the availability of structural information for the biological target.

Ligand-Based Drug Design: In the absence of a known three-dimensional structure of the target protein, ligand-based methods are employed. These techniques are founded on the principle that molecules with similar structures are likely to exhibit similar biological activities. Key ligand-based approaches include:

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are crucial for biological activity. For this compound and its analogs, a pharmacophore model would define the spatial relationships between the purine ring, the deoxyribose sugar, and the bromine atom at the 5' position. This model can then be used to screen large virtual libraries for new compounds that match the pharmacophore and are therefore likely to be active. The process involves generating a pharmacophore model from a set of known active inhibitors and validating it to ensure its predictive power.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For a series of 5'-deoxy-inosine analogs with different substitutions at the 5' position, QSAR models can be developed to predict the activity of new, unsynthesized compounds. Descriptors used in such models could include electronic properties (e.g., partial charges), steric parameters (e.g., molecular volume), and hydrophobicity (e.g., logP).

Structure-Based Drug Design: When the three-dimensional structure of the target enzyme is available, typically from X-ray crystallography or NMR spectroscopy, structure-based methods can be utilized. These approaches offer a more detailed understanding of the ligand-target interactions at the atomic level.

Molecular Docking: This is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could be performed to understand how it fits into the active site of a target enzyme, such as purine nucleoside phosphorylase (PNP) or inosine monophosphate dehydrogenase (IMPDH). The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time. Starting from a docked pose, an MD simulation can be run to assess the stability of the binding mode and to observe conformational changes in both the ligand and the protein. This method can offer a more accurate representation of the binding process under physiological conditions.

The integration of both ligand-based and structure-based methods often leads to a more comprehensive and successful virtual screening campaign.

Prediction of Biochemical Efficacy and Selectivity

A primary goal of computational studies is to predict the biochemical efficacy and selectivity of new drug candidates before their synthesis and biological testing.

Predicting Efficacy: The predicted binding affinity from molecular docking and the binding free energies calculated from more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can serve as indicators of biochemical efficacy. A lower (more negative) binding energy generally suggests a more potent inhibitor. For this compound analogs, these calculations can help prioritize which modifications are most likely to improve inhibitory activity.

Predicting Selectivity: Many enzymes that metabolize nucleosides share structural similarities. Therefore, achieving selectivity for a specific target is a significant challenge. Computational approaches can be instrumental in predicting and designing for selectivity. By performing docking studies against a panel of related enzymes (the target and off-targets), it is possible to identify structural features in the ligands that favor binding to the desired target over others. For instance, the bromine atom in this compound may form specific halogen bonds or have steric interactions within the active site of the target enzyme that are not favorable in the active sites of other enzymes, thus conferring selectivity.

The table below illustrates a hypothetical computational workflow for evaluating a series of 5'-deoxy-inosine analogs.

| Computational Method | Objective | Input Data | Predicted Output | Relevance to this compound Analogs |

| Pharmacophore Modeling | Identify essential features for activity | A set of active inosine analogs | 3D arrangement of pharmacophoric features | Guide the design of new analogs with improved activity. |

| QSAR | Predict biological activity | A series of analogs with known activities and calculated molecular descriptors | A mathematical model correlating structure and activity | Prioritize the synthesis of the most promising analogs. |

| Molecular Docking | Predict binding mode and affinity | 3D structure of the target enzyme and the ligand | Docking score, binding pose, key interactions | Understand how modifications at the 5' position affect binding. |

| MD Simulations | Assess binding stability and dynamics | The docked ligand-protein complex | Trajectory of atomic motions, conformational changes | Validate the stability of the predicted binding mode. |

| MM/GBSA | Calculate binding free energy | Snapshots from an MD simulation trajectory | Estimated binding free energy (ΔG) | Provide a more accurate prediction of binding affinity. |

By systematically applying these computational strategies, researchers can gain significant insights into the structure-activity relationships of this compound and its analogs, ultimately guiding the development of novel therapeutic agents with enhanced efficacy and selectivity.

Advanced Research Applications and Methodological Contributions Non Clinical

Utility in Oligonucleotide-based Research Technologies

The application of 5'-Bromo-5'-deoxy-inosine and related modified nucleosides extends to powerful research technologies that rely on synthetic oligonucleotides to modulate or detect genetic information.

Incorporation into siRNA and Antisense Oligonucleotides for Functional Studies

Antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) are crucial tools for gene silencing and functional genomics. nih.govnih.gov These synthetic nucleic acid strands are designed to bind to specific messenger RNA (mRNA) sequences, leading to the inhibition of protein expression. nih.gov The incorporation of modified nucleosides into ASOs and siRNAs can enhance their properties, such as stability, binding affinity, and utility in mechanistic studies.

Given that bromo-nucleosides can be used to photo-cross-link oligonucleotides to their binding partners, incorporating a residue like this compound into an ASO or the antisense strand of an siRNA offers a powerful method for functional analysis. idtdna.comglenresearch.com This allows researchers to covalently link the silencing agent to its target mRNA or to proteins within the RNA-induced silencing complex (RISC). This covalent capture can help verify target engagement, identify the specific cellular machinery involved in the silencing process, and provide a quantitative measure of the effectiveness of the oligonucleotide. nih.gov While many strategies focus on delivering these oligonucleotides to cells, the ability to modify them for advanced biochemical analysis represents a significant methodological contribution. nih.gov

Diagnostic Probes and Molecular Biology Reagents

In the realm of molecular diagnostics, nucleic acid probes are indispensable for detecting and quantifying specific DNA or RNA sequences that serve as biomarkers for disease. These probes are used in a variety of techniques, including quantitative PCR (qPCR) and Fluorescence In Situ Hybridization (FISH). The inclusion of modified bases is a common strategy to enhance probe performance.

Synthetic oligonucleotides containing 5-Bromodeoxyuridine (5-Br-dU) have proven useful as in situ hybridization probes. glenresearch.com Their incorporation allows for subsequent detection using antibodies that specifically recognize the brominated base, providing a non-radioactive method for highly specific immunostaining of mRNA within cells and tissues. glenresearch.com This same principle applies to this compound. A probe containing this modification could be used to detect specific nucleic acid sequences, with the bromine atom serving as a unique tag for detection. Furthermore, the use of inosine (B1671953) as a degenerate base can be advantageous in diagnostic probes designed to detect related sequences or different strains of a pathogen where minor sequence variations exist. genelink.comsemanticscholar.org

Data Tables

Table 1: Research Applications of Halogenated and Inosine-Containing Nucleosides

| Application | Nucleoside Type | Technique | Research Finding/Advantage | Citation(s) |

|---|---|---|---|---|

| Protein Site Mapping | 5-Bromodeoxyuridine (5-Br-dU) | UV Photo-Cross-linking, PAGE | Covalently links oligonucleotide to its binding protein, enabling identification of specific protein-DNA interactions. | idtdna.comglenresearch.com |

| Affinity Labeling | 8-Bromo-GTP derivative | Affinity Labeling | Acts as a GTP analog to covalently modify and identify amino acids in the purine (B94841) nucleotide binding site of an enzyme. | nih.gov |

| Degenerate Probes | Deoxyinosine (dI) | PCR, Hybridization | Serves as an ambiguous base to recognize multiple target sequences with a single probe, simplifying primer/probe design. | genelink.comsemanticscholar.org |

| Hybridization Probes | 5-Bromodeoxyuridine (5-Br-dU) | In Situ Hybridization | Provides a non-radioactive tag for immunostaining, allowing for specific detection of mRNA in cellular contexts. | glenresearch.com |

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 5-Bromodeoxyuridine | 5-Br-dU |

| 5-Bromodeoxycytidine | 5-Br-dC |

| 8-(4-Bromo-2,3-dioxobutylthio)guanosine 5'-triphosphate | 8-BDB-TGTP |

| Adenine (B156593) | A |

| Cytosine | C |

| Deoxyinosine | dI |

| Deoxyguanosine | dG |

| Guanine (B1146940) | G |

| Guanosine (B1672433) Triphosphate | GTP |

Future Research Directions and Unexplored Avenues for 5 Bromo 5 Deoxy Inosine

Development of Novel Synthetic Strategies for Advanced Derivatives

The synthesis of 5'-Bromo-5'-deoxy-inosine and its derivatives is a critical first step for any future investigation. While methods for creating similar compounds like 5'-deoxy-5'-fluoroinosine exist, dedicated strategies for the efficient and stereoselective synthesis of this compound are needed. nih.gov Future research should focus on developing robust synthetic pathways that allow for the introduction of the bromo group at the 5' position with high yield and purity. Furthermore, the development of methods to create a library of advanced derivatives is a key area for exploration. This could involve modifications to the purine (B94841) base or the sugar moiety, leading to compounds with potentially enhanced biological activity or specificity.

Table 1: Potential Synthetic Approaches for this compound Derivatives

| Synthetic Strategy | Description | Potential Advantages |

| Direct Bromination | Introduction of a bromine atom at the 5' position of a suitable inosine (B1671953) precursor. | Potentially a more direct route to the target compound. |

| Enzymatic Synthesis | Utilization of nucleoside phosphorylases or kinases for the synthesis of this compound from a modified sugar and hypoxanthine (B114508). | High stereoselectivity and milder reaction conditions. |

| Multi-step Synthesis from a Chiral Pool | Starting from a readily available chiral molecule to control the stereochemistry of the sugar moiety. | Precise control over the stereochemical outcome. |

Elucidating Specific Mechanisms of Action in Diverse Biochemical Pathways

A fundamental area of future research is to understand how this compound interacts with cellular machinery. Based on studies of other halogenated nucleosides, it is plausible that this compound could act as an inhibitor of enzymes involved in nucleic acid metabolism, such as polymerases or nucleoside kinases. nih.gov Research is needed to identify the specific protein targets of this compound and to elucidate the molecular mechanisms of inhibition. This could involve a range of biochemical assays to screen for enzymatic inhibition and to determine the kinetics of interaction. Understanding its mechanism of action is crucial for identifying its potential therapeutic applications. nih.gov

Integration into Advanced Biophysical Probes for Real-Time Monitoring

The bromine atom in this compound makes it an excellent candidate for use as a biophysical probe. Brominated nucleosides are known to be useful in crystallographic studies for phasing and can also be used as photo-cross-linking agents to study protein-nucleic acid interactions. glenresearch.com Future work should explore the incorporation of this compound into oligonucleotides to probe the structure and dynamics of DNA and RNA. Furthermore, the development of fluorescent derivatives of this compound could enable real-time monitoring of its localization and interactions within living cells.

Exploration of Unique Stereochemical or Regiochemical Analogs and Their Properties

The stereochemistry of a nucleoside analog can have a profound impact on its biological activity. nih.gov A significant avenue for future research is the synthesis and characterization of different stereoisomers of this compound. This includes the exploration of L-nucleoside analogs, which can exhibit unique biological properties and are often more resistant to degradation by cellular enzymes. Additionally, the synthesis of regiochemical analogs, such as those with the bromo group at a different position on the sugar ring, could lead to the discovery of compounds with novel activities. nih.gov

Synergistic Effects of this compound with Other Nucleoside Modifications

Combination therapies are a cornerstone of modern medicine. Investigating the synergistic effects of this compound with other nucleoside analogs or existing therapeutic agents is a promising research direction. mdpi.com For example, it is possible that this compound could enhance the efficacy of other antiviral or anticancer drugs by inhibiting a complementary pathway. Such studies would require the development of robust in vitro and cell-based assays to quantify synergistic interactions.

High-Throughput Screening Methodologies for Novel Interactions

To accelerate the discovery of the biological targets and potential applications of this compound, the development of high-throughput screening (HTS) assays is essential. sbpdiscovery.org These assays could be designed to identify proteins that bind to this compound or to screen for its effects on a wide range of cellular processes. nuvisan.commdpi.com A number of HTS platforms could be adapted for this purpose, including fluorescence-based assays and cell-based phenotypic screens. nih.gov

Table 2: Potential High-Throughput Screening Platforms for this compound

| HTS Platform | Principle | Potential Application |

| Enzymatic Assays | Measuring the effect of the compound on the activity of a specific enzyme. | Identifying specific enzyme inhibitors. |

| Cell Viability Assays | Assessing the effect of the compound on the growth and proliferation of different cell lines. | Screening for potential anticancer or cytotoxic activity. |

| Reporter Gene Assays | Monitoring the effect of the compound on the expression of a specific gene. | Elucidating effects on specific signaling pathways. |

| Thermal Shift Assays | Detecting the binding of the compound to a protein by measuring changes in its thermal stability. | Identifying protein targets. |

In-Depth Mechanistic Studies at Atomic Resolution (e.g., Cryo-EM of complexes)

To gain a deep understanding of how this compound interacts with its biological targets, high-resolution structural studies are indispensable. Techniques such as X-ray crystallography and cryo-electron microscopy (Cryo-EM) can provide atomic-level details of the binding site and the conformational changes that occur upon binding. Future research should aim to obtain high-resolution structures of this compound in complex with its target proteins. This information would be invaluable for understanding its mechanism of action and for the rational design of more potent and selective derivatives.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structure of 5'-Bromo-5'-deoxy-inosine?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Structural confirmation requires nuclear magnetic resonance (NMR; ¹H and ¹³C) to resolve bromine-induced splitting patterns, particularly at the 5' position. Mass spectrometry (MS) with electrospray ionization (ESI) is critical for verifying molecular weight (MW 291.05 g/mol) and isotopic distribution of bromine .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Store at 0–6°C in airtight, light-protected containers to prevent decomposition. Use fume hoods for handling due to potential mutagenic risks (as inferred from brominated analog safety sheets). Personal protective equipment (PPE) including nitrile gloves and lab coats is mandatory. Toxicity data for structurally similar compounds (e.g., 5-Bromo-2'-deoxyuridine) suggest acute toxicity via inhalation; thus, dust suppression methods are advised .

Q. What synthetic routes are documented for this compound?

- Methodological Answer : A common approach involves nucleophilic substitution at the 5' hydroxyl of deoxyinosine using PBr₃ or N-bromosuccinimide (NBS) in anhydrous conditions. Reaction progress is monitored via thin-layer chromatography (TLC; silica gel, ethyl acetate/hexane). Post-synthesis purification employs column chromatography with gradient elution. Yield optimization requires strict control of reaction temperature (0–4°C) to minimize side products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in cell lines, solvent carriers (e.g., DMSO vs. aqueous buffers), or impurity profiles. Cross-validate findings using orthogonal assays:

- Example: Compare cytotoxicity (MTT assay) with apoptosis markers (caspase-3 activation).

- Quantify residual solvents (GC-MS) and confirm compound stability under experimental conditions (HPLC time-course analysis). Reproducibility mandates adherence to protocols like CONSORT-EHEALTH for transparent reporting of variables .

Q. What strategies are effective for incorporating this compound into nucleotide analog studies targeting viral polymerases?

- Methodological Answer : Design competitive inhibition assays using purified polymerases (e.g., HIV-1 reverse transcriptase). Pre-incubate the enzyme with this compound and measure incorporation rates via radiolabeled dNTPs (³²P-based gel electrophoresis). Molecular docking simulations (AutoDock Vina) can predict binding affinities at the active site, prioritizing bromine’s steric and electronic effects. Validate with mutagenesis studies to identify resistance-associated mutations .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Critical Process Parameters (CPPs) : Reaction time, stoichiometry of brominating agents, and purification solvents.

- Critical Quality Attributes (CQAs) : Purity (>97% by HPLC), residual bromide levels (ion chromatography), and crystallinity (XRD).

Statistical tools (e.g., ANOVA) identify variability sources. Document deviations using standardized templates (e.g., ITSO novelty search forms) to track process modifications .

Data Validation and Reproducibility

Q. What frameworks ensure reproducibility in studies using this compound?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Metadata : Publish raw NMR/MS spectra in repositories like Zenodo.

- Protocols : Share step-by-step synthesis and assay workflows via platforms like Protocols.io .

- Code : For computational studies, release scripts (GitHub) with version control.

Peer-review checklists (e.g., CONSORT-EHEALTH 5-v) mandate inclusion of negative controls and raw data archiving .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.